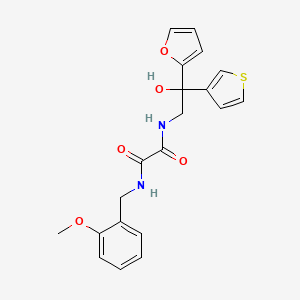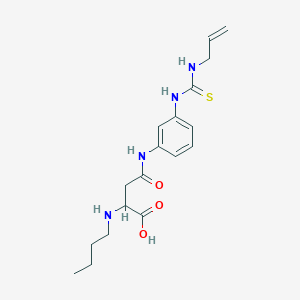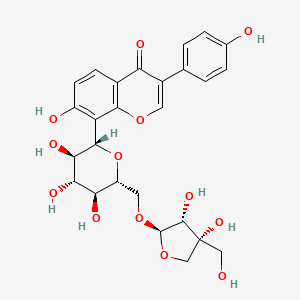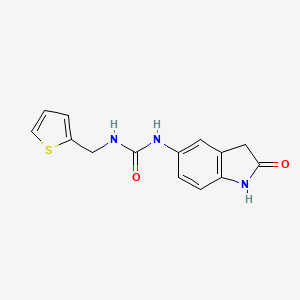methanone oxime CAS No. 338416-00-5](/img/structure/B2661972.png)
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chlorophenyl)cyclopropylmethanone oxime” is a chemical compound with the CAS Number: 338401-37-9 . It has a molecular weight of 286.76 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(4-chlorophenyl)cyclopropylmethanone . The InChI code is 1S/C17H15ClO2/c1-20-14-4-2-3-12(9-14)17(19)16-10-15(16)11-5-7-13(18)8-6-11/h2-9,15-16H,10H2,1H3 .Physical And Chemical Properties Analysis
The compound “2-(4-Chlorophenyl)cyclopropylmethanone oxime” is a solid . It has a molecular weight of 286.76 .Applications De Recherche Scientifique
Preparation and Synthetic Applications
Cyclopropenone oximes, closely related to the compound of interest, have been studied for their preparation methods and subsequent reactions. For instance, diphenylcyclopropenone oxime hydrochlorides were prepared from corresponding cyclopropenones, showing the potential of these compounds in synthetic chemistry. These salts reacted with isocyanates to yield diazaspiro[2.3]hexenones, highlighting their utility in creating spiro compounds with potential biological activity (Yoshida et al., 1988).
Synthesis of Insecticide Intermediates
The synthesis of 4-chlorophenyl cyclopropyl ketone, a key intermediate in the production of flucycloxuron (an insecticide), demonstrates another application. This synthesis involves a "one-pot" reaction, starting from 4-chlorobutyryl chloride and chlorobenzene, leading to (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime with a significant yield. This showcases the compound's role in developing insecticidal agents (Gao Xue-yan, 2011).
Antimicrobial Activity
Research into 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives revealed their potential antibacterial activity. Specifically, certain derivatives exhibited excellent activity against strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The exploration of the interaction mechanism through molecular docking methods further underscores the relevance of these compounds in antimicrobial research (Chaudhary et al., 2021).
Environmental Degradation Studies
Oxybenzone, a compound structurally related to 2-(4-Chlorophenyl)cyclopropylmethanone oxime, has been studied for its degradation in chlorinated seawater swimming pools. Understanding the transformation products and pathways of such compounds is crucial for assessing their environmental impact and fate, particularly in aquatic environments (Manasfi et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-[[2-(4-chlorophenyl)cyclopropyl]-(3-methoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-14-4-2-3-12(9-14)17(19-20)16-10-15(16)11-5-7-13(18)8-6-11/h2-9,15-16,20H,10H2,1H3/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMZBSXFRAHMSU-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=NO)C2CC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=N/O)/C2CC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)




![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)
![2-[[6-(p-tolyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide](/img/structure/B2661897.png)

![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)
![Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2661908.png)
